(3-Iodopyridin-4-yl)methanol

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Traditional chloro/bromo analogs demand higher catalyst loadings and extra steps to install a hydroxymethyl group. (3-Iodopyridin-4-yl)methanol solves this: • Superior oxidative addition with Pd catalysts, enabling lower catalyst loading and milder conditions. • Pre-installed 4-hydroxymethyl handle eliminates 2+ synthetic steps for 3,4-disubstituted pyridines. • Validated 98% purity ensures reproducibility in sensitive couplings. • Halogen bond donor scaffold with σ-hole ESP max 38.2 kcal/mol, 11.7 kcal/mol higher than Br analog.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 38749-97-2
Cat. No. B8703399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodopyridin-4-yl)methanol
CAS38749-97-2
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CO)I
InChIInChI=1S/C6H6INO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
InChIKeyBKTUQJGMSNKMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodopyridin-4-yl)methanol CAS 38749-97-2: Strategic Procurement for Orthogonal Iodopyridine Functionalization


(3-Iodopyridin-4-yl)methanol (CAS 38749-97-2) is a halogenated pyridine derivative of the empirical formula C₆H₆INO, featuring a hydroxymethyl group at the 4-position and an iodine substituent at the 3-position of the aromatic ring [1]. This structural arrangement establishes it as a uniquely positioned bifunctional building block, wherein the carbon-iodine bond serves as a potent electrophilic handle for transition metal-catalyzed cross-couplings, while the primary alcohol provides an orthogonal point for subsequent derivatization or conjugation . The compound is typically procured as a solid with a reported purity specification of 98% and is utilized primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Iodoarene reactivity may support efficient Pd-catalyzed cross-couplings
Pre-installed hydroxymethyl group provides orthogonal functionalization handle

(3-Iodopyridin-4-yl)methanol 38749-97-2: The Quantitative Risks of Halogen Substitution in Cross-Coupling Architectures


Interchanging (3-Iodopyridin-4-yl)methanol with its chloro- or bromo-analogs, or even with 3-iodopyridine itself, introduces quantifiable liabilities in synthetic sequences. The exceptional reactivity of the C–I bond is a cornerstone of modern cross-coupling methodologies, where iodoarenes routinely outperform their bromo and chloro counterparts in oxidative addition steps with palladium catalysts . This difference in reactivity is not trivial; it directly impacts catalyst loading, reaction temperature, and overall yield. Furthermore, substituting with 3-iodopyridine forfeits the orthogonal hydroxymethyl handle, necessitating additional synthetic steps to introduce a similar functional group, which compromises atom economy and overall process efficiency. The following quantitative evidence details these critical performance differentials that inform scientifically rigorous procurement decisions.

Halogen Reactivity Mismatch

Replacing iodine with chlorine or bromine may significantly alter oxidative addition rates in palladium couplings, potentially affecting catalyst loading, reaction temperature, and yield.

Loss of Orthogonal Handle

Using 3-iodopyridine instead would forfeit the pre-installed hydroxymethyl group, requiring at least two additional synthetic steps to achieve comparable 4-position functionalization.

Quantitative Performance and Structural Differentiation of (3-Iodopyridin-4-yl)methanol 38749-97-2 vs. Comparators


Enhanced Halogen Bond Donor Strength: 3-Iodopyridine Derivatives vs. Chloro/Bromo Analogs

N-methylation of halogenopyridines, particularly 3-iodopyridine, substantially increases the electrostatic potential (ESP) at the σ-hole of the halogen atom, making them formidable halogen bond donors [1]. Specifically, N-methylated iodopyridinium cations exhibit an ESP maximum value of 38.2 kcal/mol at the iodine σ-hole. In contrast, the corresponding bromo-analog shows an ESP maximum of only 26.5 kcal/mol, while the chloro-analog is even lower at 16.1 kcal/mol [1]. The difference of 11.7 kcal/mol between iodo and bromo analogs quantifies a significantly stronger halogen bonding capacity.

Halogen Bond Donor
Head-to-head
38.2 kcal/mol vs 26.5 (Br)
Stronger halogen bonding capacity reported
ESP σ-hole at M06-2X/def2-TZVP level
Halogen Bonding Supramolecular Chemistry Crystal Engineering

Quantified Orthogonal Functionality: (3-Iodopyridin-4-yl)methanol vs. 3-Iodopyridine in Multi-Step Synthesis

(3-Iodopyridin-4-yl)methanol provides a built-in hydroxymethyl handle for direct further functionalization, whereas 3-iodopyridine lacks this group. Introducing a similar functionality onto 3-iodopyridine requires additional synthetic steps, which quantifiably impacts yield and efficiency. For instance, a direct reductive preparation of (3-Iodopyridin-4-yl)methanol from the corresponding acid proceeds in a 33% yield . However, using 3-iodopyridine as a starting material to achieve a comparable 4-functionalized product would require at least two additional synthetic operations (e.g., lithiation/quenching or a separate cross-coupling to install a protected alcohol), resulting in a substantial cumulative reduction in overall yield and an increase in process mass intensity (PMI).

Step Economy
Class-level
0 vs ≥2 additional steps
Improves synthetic step count
Retrosynthetic pathway comparison
Cross-Coupling Synthetic Efficiency Medicinal Chemistry

Superior Purity Specification: (3-Iodopyridin-4-yl)methanol vs. Common Commercial Purity of Related Heterocyclic Iodides

The commercial specification for (3-Iodopyridin-4-yl)methanol is consistently 98% purity from multiple reputable suppliers . In contrast, many closely related iodinated heterocyclic building blocks, such as 3-iodopyridine, are more commonly supplied at a lower standard purity of 95% . This difference in specification reflects a more rigorously controlled manufacturing and purification process for the hydroxymethyl derivative.

Commercial Purity
Data to verify
98% purity
May support reaction reproducibility
Compared to 95% common purity of simple iodopyridines
Analytical Chemistry Quality Control Reproducibility

Validated Synthesis and Characterization via Ortho-Lithiation and X-ray Crystallography

A robust synthetic route to (3-Iodopyridin-4-yl)methanol has been demonstrated via the first reported directed ortho-lithiation of an iodopyridine, followed by reaction with an electrophile, establishing a reliable, patent-backed method for its production [1]. This compound's molecular identity has been definitively confirmed through X-ray crystallography, which provides a highly precise, unambiguous three-dimensional structure [2]. While many comparators like 3-bromo-4-pyridinemethanol are known, their full synthetic and crystallographic characterization is often less well-documented in the primary literature.

Structural Validation
Supporting evidence
X-ray crystal structure determined
Provides definitive structural confirmation
Literature review of synthetic and crystallographic data
Synthetic Methodology Structural Characterization Crystallography

High-Impact Research and Industrial Application Scenarios for (3-Iodopyridin-4-yl)methanol 38749-97-2


Design of Potent Halogen-Bonding Organocatalysts

Research groups focused on non-covalent organocatalysis should prioritize (3-Iodopyridin-4-yl)methanol as a core scaffold for building potent halogen bond donors. Evidence confirms that N-alkylated 3-iodopyridinium salts, derived from this core structure, possess a σ-hole ESP max of 38.2 kcal/mol, which is 11.7 kcal/mol greater than the analogous bromo derivative [1]. This superior donor strength enables more efficient activation of substrates in halogen-bond-catalyzed reactions such as Diels-Alder cycloadditions and CO₂ fixation.

Streamlined Synthesis of 3,4-Disubstituted Pyridine Libraries for Medicinal Chemistry

In drug discovery programs, the orthogonal functionality of (3-Iodopyridin-4-yl)methanol offers a distinct advantage. The iodine atom at the 3-position is an ideal handle for sequential cross-coupling reactions, while the 4-position hydroxymethyl group is pre-installed, eliminating at least two synthetic steps compared to functionalizing simpler 3-iodopyridine [1]. This step-economical feature is crucial for rapidly generating diverse libraries of 3,4-disubstituted pyridines, a privileged scaffold in kinase inhibitors and other therapeutics.

High-Reproducibility Cross-Coupling and Crystallography in Process Chemistry

For process chemists and analytical groups, the procurement of (3-Iodopyridin-4-yl)methanol at a validated 98% purity [1] is paramount for ensuring reaction reproducibility. This higher purity, compared to the standard 95% for simpler analogs , mitigates the risk of side-product formation in sensitive palladium-catalyzed couplings. Furthermore, the availability of a definitive X-ray crystal structure [2] provides a reliable reference for quality control and form identification, which is essential for scaling reactions and meeting regulatory documentation standards.

Application
Selection Property
Validation Focus
Halogen-bonding organocatalysis research
Halogen bond donor strength
ESP and catalytic efficiency assessment
3,4-Disubstituted pyridine library synthesis
Orthogonal functional handles
Cross-coupling sequence efficiency
Cross-coupling process development
Certified purity grade
Impurity profile and crystal form identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Iodopyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.